Ferric citrate

概要

説明

Zerenexは、クエン酸鉄としても知られており、主にリン酸結合剤として使用される鉄ベースの化合物です。これは、末期腎不全の患者における高リン血症の治療に一般的に使用されます。 Zerenexは、胃腸管内の食事性リン酸と結合して不溶性のリン酸鉄を形成し、これが体から排泄されます .

準備方法

合成経路と反応条件

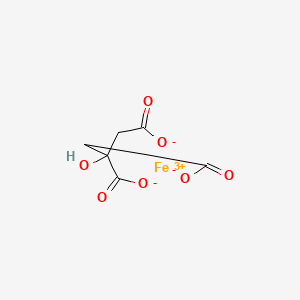

クエン酸鉄の合成は、塩化鉄とクエン酸の反応によって行われます。反応は通常、クエン酸鉄の生成を確実にするために、制御されたpH条件下で水性媒体中で行われます。反応は以下の式で表すことができます。

FeCl3+C6H8O7→FeC6H5O7+3HCl

工業的生産方法

クエン酸鉄の工業的生産には、上記と同じ反応条件を用いた大規模合成が含まれます。このプロセスは、高収率と高純度のために最適化されており、最終製品を得るために結晶化や濾過などの追加の精製工程を含むことがよくあります。

化学反応の分析

Photoreduction and Radical Formation

Fe(III)-citrate undergoes ligand-to-metal charge transfer (LMCT) under UV-VIS light (300–500 nm), driving decarboxylation and redox cycling:

-

LMCT excitation :

Radicals form within milliseconds, with quantum yield Φ ≈ 0.02 . -

Decarboxylation :

Central carboxyl groups decarboxylate preferentially due to adjacent hydroxyl groups . -

Oxygen-dependent pathways :

Redox Cycling and Catalytic Degradation

Fe(III)-citrate acts as a photocatalyst in aqueous systems:

Table 2: Photocatalytic Reaction Kinetics

| Step | Reaction | Rate Constant (min⁻¹) | Products |

|---|---|---|---|

| 1 | Reactants → Intermediates | Fe²⁺, CO₂, organic radicals | |

| 2 | Intermediates → Products | H₂O₂, colloidal Fe–C complexes |

Inhibitory Effects on Crystal Growth

Fe(III)-citrate complexes regulate biomineralization:

Table 3: Inhibition of Crystal Growth by Fe(III)-Citrate

Stability and Environmental Impact

科学的研究の応用

Introduction to Ferric Citrate

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder and as a source of iron. It is primarily used in the management of chronic kidney disease (CKD), particularly in patients with iron deficiency anemia and hyperphosphatemia. The compound has gained attention for its efficacy in improving iron status while simultaneously controlling serum phosphate levels, which is crucial for patients undergoing dialysis or those with non-dialysis-dependent CKD.

Management of Chronic Kidney Disease

This compound is approved for use in patients with CKD to manage both hyperphosphatemia and iron deficiency anemia. Clinical studies have demonstrated its effectiveness in reducing serum phosphate levels while increasing hemoglobin and other iron parameters.

Clinical Trials and Findings

Several randomized controlled trials have evaluated the efficacy and safety of this compound:

- Phase 2 and Phase 3 Trials : A meta-analysis pooling data from multiple trials indicated that this compound significantly increased transferrin saturation and hemoglobin levels while decreasing serum phosphate concentrations. In one study, patients receiving this compound experienced an increase in hemoglobin from 10.5 g/dL to 11.0 g/dL, alongside a reduction in serum phosphate from 4.5 mg/dL to 3.9 mg/dL .

- Long-term Efficacy : A study involving 233 patients showed that this compound effectively reduced the need for erythropoiesis-stimulating agents (ESAs) by lowering ESA doses without significant changes in hemoglobin levels .

Iron Supplementation

This compound serves as an oral iron replacement therapy, particularly beneficial for patients who cannot tolerate intravenous iron supplementation. It has been shown to effectively replenish iron stores in patients with CKD.

Key Outcomes

- In a clinical trial, this compound increased mean transferrin saturation from 22% to 32% over a treatment period, indicating improved iron absorption and utilization .

- The compound also significantly decreased urinary phosphate excretion by 39%, highlighting its dual role in managing phosphate levels while correcting anemia .

Phosphate Binding

As a phosphate binder, this compound helps control serum phosphorus levels, which is essential for preventing complications associated with elevated phosphorus in CKD patients.

Clinical Evidence

- A randomized trial demonstrated that this compound effectively decreased serum phosphate concentrations compared to placebo, making it a valuable tool in managing hyperphosphatemia .

- The compound's ability to lower circulating fibroblast growth factor 23 (FGF23) levels further supports its role in managing mineral metabolism disorders associated with CKD .

Case Study Overview

A review of various clinical trials provides insights into the applications of this compound:

| Study | Population | Duration | Key Findings |

|---|---|---|---|

| Yokoyama et al., 2014 | CKD Stages 3-5 | 12 weeks | Decreased serum phosphate; increased transferrin saturation and hemoglobin |

| Block et al., 2015 | CKD Stages 3-5 | 12 weeks | Reduced ESA dose; increased ferritin levels |

| Fishbane et al., 2017 | Advanced CKD | 16 weeks | Improved hemoglobin; decreased iFGF23 levels |

| Recent Meta-analysis (2024) | NDD-CKD Patients | Various durations | Significant improvement in hemoglobin and phosphorus control across studies |

Notable Results

- In a study involving patients with non-dialysis-dependent CKD, this compound was associated with significant improvements in hemoglobin levels and reductions in serum phosphate, reinforcing its clinical utility .

- Another analysis highlighted the cost-effectiveness of this compound compared to other treatment modalities, suggesting that it reduces overall healthcare costs associated with managing anemia and hyperphosphatemia .

作用機序

クエン酸鉄は、胃腸管内の食事性リン酸と結合することで効果を発揮します。クエン酸鉄の鉄はリン酸イオンと結合して不溶性のリン酸鉄を形成し、これが糞便中に排泄されます。これにより、食事からのリン酸の吸収が減少し、血清リン酸値が低下します。 さらに、クエン酸鉄は、生体利用可能な鉄源を提供することで、体内の鉄貯蔵量を増やすことができます {_svg_2}.

類似化合物との比較

クエン酸鉄は、血清リン酸値を低下させ、鉄貯蔵量を増やすという二重の作用を持つため、他のリン酸結合剤とは異なります。類似の化合物には以下が含まれます。

セベラメル炭酸塩: 胃腸管内のリン酸と結合する非吸収性ポリマー。

酢酸カルシウム: 血清リン酸値も低下させるカルシウムベースのリン酸結合剤。

炭酸ランタン: 不溶性のランタンリン酸を形成することによって作用する別のリン酸結合剤。

クエン酸鉄は、生体利用可能な鉄を提供するという追加の利点があるため、鉄欠乏症の患者にとって有利になる可能性があります .

生物活性

Ferric citrate, a compound primarily used as a phosphate binder and iron supplement, has garnered significant attention in recent years due to its multifaceted biological activities. This article explores the compound's mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder to manage hyperphosphatemia in chronic kidney disease (CKD) patients and provides iron supplementation to combat iron deficiency anemia. Its effectiveness in lowering serum phosphate levels while simultaneously improving iron parameters has made it a valuable therapeutic agent in nephrology.

- Phosphate Binding : this compound binds dietary phosphate in the gastrointestinal tract, reducing its absorption and thus lowering serum phosphate levels.

- Iron Supplementation : It releases iron in a bioavailable form, enhancing iron stores and improving hemoglobin levels in patients with anemia.

Case Studies and Clinical Trials

Several studies have demonstrated the efficacy of this compound in managing hyperphosphatemia and anemia in CKD patients:

- Study 1 : A randomized controlled trial involving 90 nondialysis-dependent CKD patients showed that treatment with this compound resulted in a significant reduction in serum phosphate levels by an average of compared to placebo (p < 0.001). Additionally, there was a notable increase in transferrin saturation and ferritin levels .

- Study 2 : A meta-analysis of eight trials with 1281 patients indicated that this compound significantly decreased serum phosphate concentrations (WMD, ; p < 0.001) and increased hemoglobin levels (WMD, ; p < 0.001) compared to control groups .

- Study 3 : Research on ammonium this compound (AFC) revealed its ability to induce ferroptosis in non-small-cell lung carcinoma (NSCLC) cell lines, demonstrating its potential anti-cancer properties by promoting oxidative stress injury and inhibiting autophagy .

Data Tables

Biological Activity Insights

This compound's biological activity extends beyond phosphate binding and iron supplementation:

- Ferroptosis Induction : Recent studies have indicated that this compound may induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in cancer cells .

- Oxidative Stress Modulation : this compound has been shown to elevate reactive oxygen species (ROS) levels, which can lead to oxidative stress-induced cell death in cancerous cells .

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOYSMITVOQOS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FeO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3522-50-7 (Parent), Array | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037657 | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-05-8, 3522-50-7, 28633-45-6 | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, iron(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。